- Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), Bioorganic & Medicinal Chemistry Letters, 2009, 19(1), 222-225
Cas no 944783-94-2 (Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate)
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(2,4-Dichlorophenyl)pyrazole-3-carboxylate
- ethyl 5-(2,4-Dichlorophenyl)pyrazole-3-carboxylate
- Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
- MLS000679635
- Methyl5-(2,4-Dichlorophenyl)pyrazole-3-carboxylate
- cid_6472157
- HMS2613I23
- 7084AJ
- STK299958
- BDBM50254316
- BBL038162
- SBB022017
- SY024629
- SMR000297882
- ST45092423
- VU0607300-1
- Z111781348
- Methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (ACI)
- F3250-0639
- AS-32193
- AKOS000309886
- Methyl 5-(2 pound not4-Dichlorophenyl)pyrazole-3-carboxylate
- CHEMBL467705
- 944783-94-2
- AKOS002263400
- MLS-0091995.0002
- 5-(2,4-dichloro-phenyl)-1 h-pyrazole-3-carboxylic acid methyl ester
- MLS-0091995.0001
- SCHEMBL1413947
- METHYL 5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- MFCD04969772
- EN300-229517
- 5-(2,4-Dichloro-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
-
- MDL: MFCD04969772
- Inchi: 1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15)
- InChI Key: KHJJAYIZQBZPRW-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C2C(Cl)=CC(Cl)=CC=2)NN=1)OC
Computed Properties
- Exact Mass: 269.99600
- Monoisotopic Mass: 269.9962829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55
- XLogP3: 3.3
Experimental Properties
- PSA: 54.98000
- LogP: 3.17010
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027070-250mg |
5-(2,4-Dichloro-phenyl)-1 H -pyrazole-3-carboxylic acid methyl ester |
944783-94-2 | 95% | 250mg |
£144.00 | 2022-03-01 | |
| Fluorochem | 027070-1g |
5-(2,4-Dichloro-phenyl)-1 H -pyrazole-3-carboxylic acid methyl ester |
944783-94-2 | 95% | 1g |
£287.00 | 2022-03-01 | |
| Fluorochem | 027070-5g |
5-(2,4-Dichloro-phenyl)-1 H -pyrazole-3-carboxylic acid methyl ester |
944783-94-2 | 95% | 5g |
£782.00 | 2022-03-01 | |
| Alichem | A049003121-250mg |
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate |
944783-94-2 | 95% | 250mg |
$197.40 | 2023-08-31 | |
| Alichem | A049003121-1g |
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate |
944783-94-2 | 95% | 1g |
$473.69 | 2023-08-31 | |
| Alichem | A049003121-5g |
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate |
944783-94-2 | 95% | 5g |
$620.73 | 2023-08-31 | |
| Chemenu | CM313993-5g |
methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate |
944783-94-2 | 95% | 5g |
$586 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851281-1g |
Methyl 5-(2,4-Dichlorophenyl)pyrazole-3-carboxylate |
944783-94-2 | ≥95% | 1g |
1,741.50 | 2021-05-17 | |
| TRC | M343820-10mg |
Methyl 5-(2,4-Dichlorophenyl)pyrazole-3-carboxylate |
944783-94-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343820-50mg |
Methyl 5-(2,4-Dichlorophenyl)pyrazole-3-carboxylate |
944783-94-2 | 50mg |
$ 70.00 | 2022-06-03 |
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Production Method
Production Method 1
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Raw materials
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Preparation Products
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Suppliers
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Methyl 3-(2,4-Dichlorophenyl)-1H-Pyrazole-5-Carboxylate: A Comprehensive Overview
The compound Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate, identified by the CAS number 944783-94-2, is a significant molecule in the field of organic chemistry and has garnered attention due to its versatile applications and unique structural properties. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential in various industries, including agriculture, pharmaceuticals, and materials science.
The structure of Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate comprises a pyrazole ring substituted with a methyl ester group at position 5 and a 2,4-dichlorophenyl group at position 3. The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly functional for specific applications.
Recent studies have highlighted the importance of pyrazole derivatives in agrochemicals, particularly as fungicides and herbicides. The presence of the 2,4-dichlorophenyl group in this compound enhances its ability to interact with biological targets, making it a promising candidate for pest control applications. Additionally, the methyl ester group improves the compound's solubility and bioavailability, which are critical factors in agricultural formulations.
In terms of synthesis, Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate can be prepared through various routes, including condensation reactions involving aldehydes and ketones with hydrazines or hydroxylamine derivatives. The choice of synthetic pathway depends on the desired yield, purity, and scalability of the process. Recent advancements in catalytic methods have further optimized these syntheses, reducing production costs and environmental impact.
The compound's stability under various environmental conditions has been a focal point of recent research. Studies indicate that Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate exhibits good thermal stability and resistance to photodegradation, which are essential properties for its use in outdoor agricultural settings. Furthermore, its degradation products have been analyzed to ensure minimal environmental toxicity.
In the pharmaceutical sector, pyrazole derivatives like this compound are being explored for their potential as drug candidates. The molecule's ability to modulate enzyme activity and interact with cellular pathways makes it a valuable lead compound for drug discovery programs targeting various diseases. Recent research has focused on its potential as an anti-inflammatory agent and its role in modulating oxidative stress pathways.
The versatility of Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate extends to materials science applications as well. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry and catalysis. This opens up possibilities for its application in catalytic processes and sensor technologies.
In conclusion, Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate (CAS No: 944783-94-2) is a multifaceted compound with significant potential across multiple domains. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key molecule for future innovations in agriculture, medicine, and materials science.
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